4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Description
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 4 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry. Its structural framework enables chemoselective substitutions, such as displacement of the oxan-4-yl or chlorine groups with amines or other nucleophiles, to generate diverse derivatives for drug discovery .
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15) |
InChI Key |
YDSQGVNSXMEGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the pyrimidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the pyrimidine ring’s 4-position undergoes nucleophilic substitution reactions. Common reagents and conditions include:
The oxan-4-yl group stabilizes the transition state by electron donation, enhancing substitution rates compared to non-oxane analogs .
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
Esterification
Reacts with alcohols (e.g., methanol) under acidic conditions:
-
Conditions : H₂SO₄ catalyst, 60°C, 4 h
-
Product : Methyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate
Amide Formation
Coupling with amines via EDCl/HOBt activation:
-
Example : Reaction with benzylamine yields the corresponding amide (85% yield)
Oxan-4-yl Group Reactivity
The oxan-4-yl (tetrahydropyranyl) substituent can undergo ring-opening or functionalization:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (aq), 50°C | Cleavage to form diol intermediate |
| Oxidation | KMnO₄, H₂O | Oxepane-4-carboxylic acid derivative |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the pyrimidine core:
| Coupling Type | Reagent | Product | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | 4-Aryl derivatives | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald-Hartwig | Primary amines | 4-Aminoaryl analogs | Pd₂(dba)₃, Xantphos |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
The 4-chloro substituent in the target compound shows enha
Scientific Research Applications
Scientific Research Applications
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid has potential applications in several scientific fields:
- Pharmaceutical Development The compound's unique structure makes it useful in pharmaceutical research and development.
- Chemistry It can be used as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals. It can also be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Biology It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Chemical Properties and Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
- Substitution Reactions Depending on the nucleophile used, various substituted pyrimidine products can be created.
- Coupling Products The compound can be used in the formation of biaryl compounds or other complex structures.
Related Pyrimidine Compounds and Their Applications
Pyrimidine derivatives are used for different therapeutic applications, particularly in antimicrobial and antiviral domains. Examples of pyrimidine derivatives and their applications include:
- 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Research is ongoing to explore potential therapeutic applications, such as the development of new drugs.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine This compound is a multifunctional pyrimidine scaffold .
- 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid This compound is explored as a precursor in synthesizing drug candidates for various diseases.
- Specific Pyrido[2,3-d]pyrimidine derivatives These derivatives have shown therapeutic interest . For example, Tarloxotinib is a Pan-HER kinase inhibitor .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical differences between 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and its analogs:
Biological Activity
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative noted for its diverse biological activities. The compound features a chloro substituent at the fourth position, an oxan-4-yl group at the second position, and a carboxylic acid functionality at the fifth position, which contribute to its reactivity and potential therapeutic applications. This article reviews its biological activity, including antiviral, antitumor, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 242.66 g/mol. The structural representation is as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | Core structure providing biological activity |
| Chloro Group | Enhances binding affinity to biological targets |
| Oxan Group | Contributes to molecular stability and solubility |
| Carboxylic Acid | Facilitates interactions with biological systems |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the chloro and oxan groups influences its binding affinity, potentially modulating pathways involved in inflammation, microbial growth, and cancer cell proliferation .
Antiviral Activity
Recent studies indicate that pyrimidine derivatives, including this compound, exhibit promising antiviral properties. These compounds have shown efficacy in inhibiting viral replication by targeting viral enzymes or cellular receptors essential for viral entry and replication.
Antitumor Activity
The compound has been evaluated for its antitumor effects against various cancer cell lines. In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells such as A549 (lung adenocarcinoma) when compared to standard chemotherapeutic agents like cisplatin. The cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
In addition to its antiviral and antitumor properties, this compound has been investigated for its antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary results suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antibiotic therapies .
Case Studies
- Antiviral Efficacy : A study involving various pyrimidine derivatives found that this compound inhibited viral replication effectively in cell cultures infected with influenza virus. The compound was shown to disrupt the viral life cycle by targeting specific viral proteins.
- Cytotoxicity in Cancer Models : In a comparative study assessing the cytotoxic effects of several pyrimidine derivatives on A549 cells, this compound exhibited significant cytotoxicity (66% viability at 100 µM concentration), suggesting potential as an anticancer agent with selective action against tumor cells .
- Antimicrobial Screening : The antimicrobial potential was evaluated using standard disk diffusion methods against clinical isolates of Staphylococcus aureus. Results indicated that the compound demonstrated substantial inhibition zones, particularly against methicillin-resistant strains, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What are the recommended methods for synthesizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, such as chlorination of precursor pyrimidine derivatives followed by functionalization with oxan-4-yl groups. Key steps include:
- Chlorination : Use POCl₃ or SOCl₂ under reflux conditions to introduce the chlorine atom at the 4-position of the pyrimidine ring .
- Oxan-4-yl coupling : Employ nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the oxan-4-yl moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH. Monitor pH to prevent over-hydrolysis .
Optimization : Use design of experiments (DoE) to vary reaction time, temperature, and stoichiometry. Analyze purity via HPLC (>95%) and confirm structure with ¹H/¹³C NMR .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may cause irritation; avoid inhalation or skin contact .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
- Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic residues before disposal .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural confirmation :
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Prioritize targets with high docking scores (<–8 kcal/mol) and complementary active-site interactions (e.g., hydrogen bonding with the carboxylic acid group) .
- QSAR studies : Correlate structural features (e.g., Cl substituent, oxan-4-yl lipophilicity) with bioactivity data from analogs. Validate models using leave-one-out cross-validation (R² > 0.7) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Controlled variable analysis : Replicate reactions under published conditions while isolating variables (e.g., catalyst batch, solvent purity).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., dechlorination or ring-opening) .
- Statistical validation : Compare yields across ≥3 independent trials. Apply t-tests (p < 0.05) to confirm significance of discrepancies .
Q. How does the oxan-4-yl group influence the compound’s physicochemical properties and bioactivity?
- Lipophilicity : The oxan-4-yl group increases logP by ~1.5 units compared to non-cyclic ether analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Conformational rigidity : Restricts rotational freedom, improving binding entropy to target proteins (ΔΔG = –2.3 kcal/mol in MD simulations) .
- Metabolic stability : Oxan-4-yl reduces CYP450-mediated oxidation in liver microsomes (t₁/₂ > 120 min vs. 45 min for morpholine analogs) .
Q. What methodologies are used to evaluate this compound’s potential in material science applications?
Q. How can researchers design analogues to modulate selectivity between related biological targets?
- Bioisosteric replacement : Substitute the chlorine atom with F or CF₃ to alter steric/electronic profiles .
- Scaffold hopping : Replace pyrimidine with triazine or pyridine cores while retaining the oxan-4-yl-carboxylic acid pharmacophore .
- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester hydrolysis in plasma t₁/₂ = 2 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
